molecular formula C20H30N2O3 B5180652 (3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5180652
M. Wt: 346.5 g/mol
InChI Key: SWNDOGAYTYPCHO-PMACEKPBSA-N
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Description

(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolidine ring, and a cyclopentyloxyphenyl group

Preparation Methods

The synthesis of (3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine and morpholine rings, followed by the introduction of the cyclopentyloxyphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to (3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol include other morpholine and pyrrolidine derivatives These compounds may share similar structural features but differ in their functional groups or stereochemistry, leading to different chemical and biological properties

Properties

IUPAC Name

(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-20-15-21(14-19(20)22-8-10-24-11-9-22)13-16-4-3-7-18(12-16)25-17-5-1-2-6-17/h3-4,7,12,17,19-20,23H,1-2,5-6,8-11,13-15H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNDOGAYTYPCHO-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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